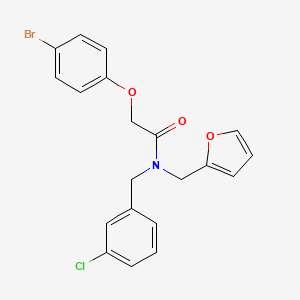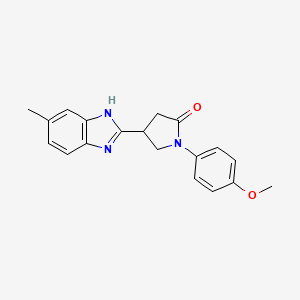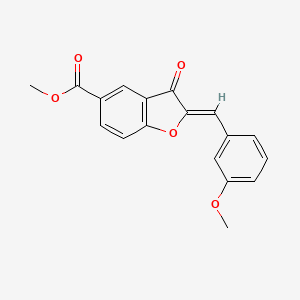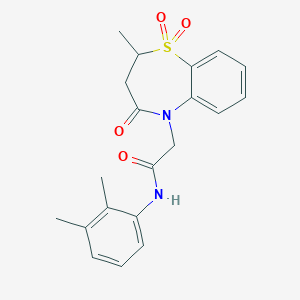![molecular formula C15H11Cl2N5O3S3 B11416374 5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11416374.png)
5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring, a pyrimidine ring, and various functional groups including chloro, methanesulfonyl, and carboxamide
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Chlor-N-{5-[(2-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidin-4-carboxamid umfasst typischerweise mehrere Schritte:
Bildung des Thiadiazolrings: Der Thiadiazolring kann synthetisiert werden, indem Thiosemicarbazid mit Kohlenstoffdisulfid unter basischen Bedingungen umgesetzt wird, gefolgt von einer Cyclisierung.
Einführung der Chlorbenzylgruppe: Die 2-Chlorbenzylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von 2-Chlorbenzylchlorid und einem geeigneten Nucleophil eingeführt werden.
Bildung des Pyrimidinrings: Der Pyrimidinring kann synthetisiert werden, indem geeignete Vorläufer wie Cyanoacetamid mit Formamidinacetat umgesetzt werden.
Kupplungsreaktionen:
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung fortschrittlicher Katalysatoren, optimierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Nitrogruppen abzielen und sie in Amine umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung können verwendet werden.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen eingesetzt werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie
In der biologischen Forschung kann diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Ihre strukturellen Merkmale lassen vermuten, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte, was sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung macht.
Medizin
In der Medizin könnte diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, könnte sie bei der Behandlung bestimmter Krankheiten nützlich machen.
Industrie
In der Industrie kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-N-{5-[(2-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Chlor-N-{5-[(2-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidin-4-carboxamid
- 5-Chlor-N-{5-[(2-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidin-4-carboxamid
- **5-Chlor-N-{5-[(2-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidin-4-carboxamid
Einzigartigkeit
Die Einzigartigkeit von 5-Chlor-N-{5-[(2-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidin-4-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und Ringstrukturen. Diese Kombination verleiht einzigartige chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C15H11Cl2N5O3S3 |
|---|---|
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
5-chloro-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H11Cl2N5O3S3/c1-28(24,25)14-18-6-10(17)11(19-14)12(23)20-13-21-22-15(27-13)26-7-8-4-2-3-5-9(8)16/h2-6H,7H2,1H3,(H,20,21,23) |
InChI-Schlüssel |
KXNNJKGQQUPSIO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-benzyl-3-(5-chloro-2-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11416299.png)

![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11416319.png)
![2-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B11416324.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11416337.png)
![1-(2-chlorophenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416343.png)

![5-chloro-2-(ethylsulfonyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B11416352.png)
![N-(3-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11416355.png)

![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide](/img/structure/B11416362.png)

